molecular formula C19H18O4 B13390662 5-Hydroxy-1,7-bis(4-hydroxyphenyl)-4,6-heptadiene-3-one

5-Hydroxy-1,7-bis(4-hydroxyphenyl)-4,6-heptadiene-3-one

Cat. No.: B13390662
M. Wt: 310.3 g/mol
InChI Key: XLKHKZCPVAHTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is a novel curcuminoid analogue. This compound has garnered attention due to its potential therapeutic properties, particularly its anti-tumor activity. It exhibits better bioavailability and stability compared to curcumin, making it a promising candidate for further research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one involves several steps. One common method includes the condensation of appropriate aldehydes with acetone under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of strong bases like sodium hydroxide or potassium hydroxide, and the reactions are often carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters .

Scientific Research Applications

1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound targets specific signaling pathways involved in cell survival and growth, such as the PI3K/Akt and MAPK pathways .

Comparison with Similar Compounds

1,7-bis(4-hydroxyphenyl)-3-hydroxy-1,3-heptadien-5-one is unique compared to other similar compounds due to its enhanced stability and bioavailability. Similar compounds include:

Properties

IUPAC Name

5-hydroxy-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-5,7-11,13,20-22H,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKHKZCPVAHTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C=C(C=CC2=CC=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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